3-Bromo-4-vinylpyridine chemical properties and structure
3-Bromo-4-vinylpyridine chemical properties and structure
Advanced Intermediate for Medicinal Chemistry & Functional Materials [1][2][3]
Executive Summary
3-Bromo-4-vinylpyridine (CAS: 1255957-49-3) is a bifunctional pyridine scaffold characterized by the coexistence of an electrophilic vinyl group and a reactive aryl bromide.[1][2][3] Unlike its more common isomer, 4-vinylpyridine, the introduction of the bromine atom at the 3-position breaks the symmetry of the pyridine ring and provides an orthogonal handle for transition-metal-catalyzed cross-coupling.[2]
This compound serves as a critical "linchpin" intermediate in drug discovery, particularly for fragment-based drug design (FBDD) where the vinyl group acts as a Michael acceptor (covalent warhead) or polymerization site, while the bromine allows for the modular attachment of pharmacophores via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]
Chemical Identity & Physical Properties[3][4][5][6][7][8][9]
The structural uniqueness of 3-bromo-4-vinylpyridine lies in the steric and electronic interplay between the ortho-bromo substituent and the vinyl group.[1][2] The bromine atom exerts an inductive withdrawing effect (-I), increasing the acidity of the vinyl protons and enhancing the electrophilicity of the alkene.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 1255957-49-3 | Confirmed Identifier |
| IUPAC Name | 3-Bromo-4-ethenylpyridine | |
| Molecular Formula | C₇H₆BrN | |
| Molecular Weight | 184.03 g/mol | |
| Appearance | Colorless to pale yellow oil | Darkens upon oxidation/polymerization |
| Boiling Point | ~85°C at 1 mmHg (Predicted) | High vacuum distillation required |
| Density | ~1.55 g/cm³ | Estimated based on halogenated pyridines |
| Solubility | DCM, THF, Ethyl Acetate, DMSO | Sparingly soluble in water |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Must contain stabilizer (e.g., BHT/Hydroquinone) to prevent autopolymerization |
Synthetic Methodologies
The synthesis of 3-bromo-4-vinylpyridine is non-trivial due to the sensitivity of the vinyl group to the harsh conditions typically used to install bromine.[1][2] The most robust, high-fidelity route employs a Wittig Olefination of the corresponding aldehyde.
Primary Route: Wittig Olefination
This pathway avoids the use of strong acids that could induce polymerization.
Step 1: Precursor Preparation (Oxidation) [2]
-
Starting Material: 3-Bromo-4-methylpyridine (CAS 3430-22-6).[1][2][4][5]
-
Reagent: Selenium dioxide (SeO₂) in dioxane or KMnO₄ (aqueous).
-
Product: 3-Bromoisonicotinaldehyde (CAS 70201-43-3).[1][2][3]
Step 2: Methylenation (The Wittig Reaction)
-
Reagents: Methyltriphenylphosphonium bromide (MePPh₃Br), Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous THF.
-
Conditions: 0°C to Room Temperature, N₂ atmosphere.
Detailed Experimental Protocol (Wittig Step)
Note: All glassware must be flame-dried. Standard Schlenk techniques are mandatory.
-
Phosphorus Ylide Formation:
-
Charge a 250 mL round-bottom flask with Methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.5 M concentration).
-
Cool to 0°C in an ice bath.
-
Add KOtBu (1.2 equiv) portion-wise. The suspension will turn bright yellow, indicating the formation of the phosphorus ylide.
-
Stir at 0°C for 45 minutes.
-
-
Aldehyde Addition:
-
Dissolve 3-Bromoisonicotinaldehyde (1.0 equiv) in a minimal amount of anhydrous THF.[2]
-
Add this solution dropwise to the ylide suspension at 0°C over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes).
-
-
Work-up & Purification:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Diethyl Ether (3x). Note: Ether is preferred over DCM to precipitate triphenylphosphine oxide (TPPO).[1]
-
Dry organics over MgSO₄ and concentrate in vacuo (keep bath temp < 30°C).
-
Purification: Flash chromatography on silica gel.[1] Elute with Hexanes/EtOAc (9:1).
-
Stabilization: Immediately add 100 ppm 4-tert-butylcatechol or hydroquinone to the purified oil.
-
Visual Synthesis Workflow
Figure 1: Step-wise synthesis of 3-Bromo-4-vinylpyridine from commercially available precursors.
Reactivity Profile & Applications
3-Bromo-4-vinylpyridine is a "privileged scaffold" because it offers three distinct reactive sites that can be manipulated independently (Orthogonal Reactivity).[1][2]
A. The Vinyl Group (C4 Position)[2]
-
Reactivity: Electron-deficient alkene due to the pyridine nitrogen.[1][2]
-
Reactions:
-
Polymerization: Radical or anionic polymerization to form functionalized poly(vinylpyridine)s. The 3-Br atom remains intact, allowing for post-polymerization modification (PPM).
-
Michael Addition: Reacts with thiols or amines.[1] Used in Covalent Inhibitor Design to target cysteine residues in proteins (e.g., kinase cysteines).
-
B. The Bromine Atom (C3 Position)[2][7]
-
Reactivity: Sterically hindered aryl halide.[1]
-
Reactions:
-
Suzuki-Miyaura Coupling: Couples with aryl boronic acids to extend the aromatic system.[1][2]
-
Heck Reaction: Allows the introduction of a second vinyl or acrylate group.
-
Lithium-Halogen Exchange: Treatment with n-BuLi at -78°C generates the 3-lithio species, which can trap electrophiles (aldehydes, ketones).[1][2]
-
C. The Pyridine Nitrogen[1][6][11]
-
Reactivity: Basic and nucleophilic.
-
Reactions:
-
N-Alkylation: Forms pyridinium salts (e.g., for antimicrobial surfaces).
-
Coordination: Acts as a ligand for metal complexes (Ru, Ir) in catalysis.
-
Reactivity Map
Figure 2: Orthogonal reactivity map demonstrating the three functional handles of the molecule.[1][2]
Handling & Safety (E-E-A-T)
As a halogenated vinylpyridine, this compound presents specific hazards combining the toxicity of pyridines with the reactivity of alkylating agents.
Hazard Identification (GHS Classification)
-
Acute Toxicity: Toxic if swallowed or absorbed through skin.[1]
-
Skin/Eye Corrosion: Causes severe skin irritation and serious eye damage.[1]
-
Sensitization: Potential skin sensitizer due to the reactive vinyl group (Michael acceptor).
-
Instability: Prone to exothermic polymerization if unstabilized or heated.[1]
Safe Handling Protocol
-
Inhibitors: Ensure the material contains 50–100 ppm of a radical inhibitor (Hydroquinone or TBC) if stored for >24 hours.
-
Cold Chain: Store strictly at 2–8°C. Allow to warm to room temperature before opening to prevent water condensation, which accelerates degradation.
-
Quenching Spills: Do not wipe with paper towels (exotherm risk). Absorb with inert vermiculite and treat with dilute NaOH to deactivate the alkylating potential.
References
-
Chemical Identity: 3-bromo-4-ethenylpyridine (CAS 1255957-49-3).[1][2][3][6][7] Sigma-Aldrich Catalog.[1][2][3][8] Link
-
Synthesis Precursor: 3-Bromoisonicotinaldehyde. Stenutz Chemical Data. Link
-
General Reactivity: Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine (Analogous chemistry). BenchChem Technical Guide. Link[2]
-
Polymerization Context: Sahiner, N. et al. "The generation of desired functional groups on poly(4-vinyl pyridine) particles." J. Colloid Interface Sci. 2013. Link
-
Wittig Methodology: Wittig, G., Schoellkopf, U. "Methylenecyclohexane."[9] Organic Syntheses, 1960.[9] Link[2]
Sources
- 1. 3430-22-6|3-Bromo-4-methylpyridine|BLD Pharm [bldpharm.com]
- 2. CAS [chemicalbook.com]
- 3. Products4 | Anka Chem [ankachem.in]
- 4. nbinno.com [nbinno.com]
- 5. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CAS:1255957-49-3 FT-0707928 3-bromo-4-ethenylpyridine Product Detail Information [finetechchem.com]
- 8. Pinacol vinylboronate | 75927-49-0 [chemicalbook.com]
- 9. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
